3-hydroxy-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that combines the structural features of thiophene, pyrazole, and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen and sulfur atoms within its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the cyclization of corresponding acids under tetrahydrofuran solvent medium .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, using techniques such as recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiophene and quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects . The presence of sulfur and nitrogen atoms enhances its ability to form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in anticancer and anti-atherosclerotic applications.
Quinoline derivatives: Compounds such as chloroquine and hydroquinine, known for their antimalarial properties.
Pyrazole derivatives: Compounds like 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis.
Uniqueness
4-(thiophen-3-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione stands out due to its unique combination of thiophene, pyrazole, and quinoline moieties. This structural diversity imparts a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13N3O2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
4-thiophen-3-yl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C14H13N3O2S/c18-9-3-1-2-8-11(9)10(7-4-5-20-6-7)12-13(15-8)16-17-14(12)19/h4-6,10H,1-3H2,(H3,15,16,17,19) |
InChI Key |
IEXZYFWCARPPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NNC3=O)C4=CSC=C4)C(=O)C1 |
Origin of Product |
United States |
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